molecular formula C12H17NS2 B1217104 Benzyl diethyldithiocarbamate CAS No. 3052-61-7

Benzyl diethyldithiocarbamate

Cat. No. B1217104
Key on ui cas rn: 3052-61-7
M. Wt: 239.4 g/mol
InChI Key: SNBMGLUIIGFNFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08298817B2

Procedure details

More specifically, 10 ml of ethanol solution containing benzyl chloride (4.8 g, 38 mmol, Mw. 126.58) was added dropwise into 50 ml of ethanol solution containing sodium N,N-diethyldithiocarbamate trihydrate (10.3 g, 46 mmol, Mw. 225.31) in nitrogen atmosphere at 0° C. After agitating the reaction solution for 23 hours at room temperature, 150 ml of water was added and extracted by diethylether (200 ml×3 times). The organic layer was washed with water (100 ml×3 times) and was dried by sodium sulfate. Solvent was distilled away under reduced pressure using an evaporator so as to obtain benzyl N,N-diethyldithiocarbamate (colorless liquid). Yield point was 17.6 g (yield: 93%), 1H-NMR: δ7.407 ppm to 7.271 ppm (m, 5H, Ar—H), δ4.540 ppm (s, 2H, Ar—CH2S), δ4.082 ppm to 4.012 ppm (q, 2H, —N—CH2—), δ3.763 ppm to 3.692 ppm (q, 2H, —N—CH2—), δ1.311 to 1.252 ppm (m, 6H, —CH2—CH3).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
sodium N,N-diethyldithiocarbamate trihydrate
Quantity
10.3 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)C.[CH2:4](Cl)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.O.O.O.[CH2:15]([N:17]([CH2:21][CH3:22])[C:18](=[S:20])[S-:19])[CH3:16].[Na+]>O>[CH2:15]([N:17]([CH2:21][CH3:22])[C:18](=[S:19])[S:20][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH3:16] |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
4.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
sodium N,N-diethyldithiocarbamate trihydrate
Quantity
10.3 g
Type
reactant
Smiles
O.O.O.C(C)N(C([S-])=S)CC.[Na+]
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After agitating the reaction solution for 23 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted by diethylether (200 ml×3 times)
WASH
Type
WASH
Details
The organic layer was washed with water (100 ml×3 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried by sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Solvent was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
an evaporator so as

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
C(C)N(C(SCC1=CC=CC=C1)=S)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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